molecular formula C18H16O5 B1211314 6,2',4'-Trimethoxyflavone CAS No. 720675-90-1

6,2',4'-Trimethoxyflavone

Cat. No. B1211314
M. Wt: 312.3 g/mol
InChI Key: WUWFDVDASNSUKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,2',4'-Trimethoxyflavone and related compounds has been explored through different synthetic routes. For example, a novel natural flavone, 5-hydroxy-6,2′-dimethoxyflavone, was isolated and its structure confirmed by synthesis, indicating the potential for synthesizing closely related trimethoxyflavone derivatives through tailored synthetic approaches (Wollenweber et al., 1991). Additionally, synthetic studies on flavone derivatives, including the synthesis of 3,4′,5-trihydroxy-3′,6,7-trimethoxyflavone, highlight the versatility of synthetic methods in producing various methoxylated flavone compounds (Fukui et al., 1969).

Molecular Structure Analysis

The molecular structure of 6,2',4'-Trimethoxyflavone, like other flavonoids, is characterized by its flavone backbone and the presence of methoxy groups which influence its chemical behavior and properties. For example, the study of inclusion compounds with 2′,6′-dimethoxyflavone offers insights into the molecular interactions and stability of methoxyflavones (Wallet et al., 2000).

Chemical Reactions and Properties

The chemical reactions and properties of 6,2',4'-Trimethoxyflavone are influenced by its functional groups. Studies on selective O-alkylation and dealkylation of flavonoids provide insights into the chemical reactivity of methoxyflavones, demonstrating the potential for modifying their chemical properties for specific applications (Horie et al., 2006).

Scientific Research Applications

Antiviral Activity

6,2',4'-Trimethoxyflavone has demonstrated antiviral properties. A flavone variant, 5,6,7-trimethoxyflavone (TMF), showed inhibitory effects on herpes simplex virus type 1, human cytomegalovirus, and poliovirus. It particularly inhibited virus adsorption and entry into host cells at an early replication stage, suggesting its potential as an antiviral agent (Hayashi et al., 1997).

Anti-inflammatory Properties

Compounds including 6,2',4'-Trimethoxyflavone from Tripodanthus acutifolius were found to inhibit TNF-α production in THP-1 and B16-F10 cells. This indicates a potential role for these compounds in treating immune-mediated inflammatory disorders (Apaza T et al., 2019).

Antimicrobial Effects

Flavones similar to 6,2',4'-Trimethoxyflavone have been isolated from various plants like Artemisia giraldii, showing antibiotic activity against a range of bacteria and fungi. This suggests a potential application in treating bacterial and fungal infections (Zheng et al., 1996).

Antitumor Activity

Flavones including 5,6-dihydroxy-7,3',4'-trimethoxyflavone, isolated from Artemisia argyi, exhibited antitumor activities. They inhibited farnesyl protein transferase and showed promising results in inhibiting tumor cell proliferation and neovascularization (Seo et al., 2003).

DNA Topoisomerase Inhibition and Anti-HIV Properties

Flavones from Gardenia carinata, similar to 6,2',4'-Trimethoxyflavone, have been found to inhibit DNA topoisomerase IIα activity and exhibit anti-HIV-1 activity. This highlights their potential in the development of new treatments for HIV (Kongkum et al., 2012).

Binding Properties with Human Serum Albumin

Studies on 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone, a related compound, have shown binding properties with human serum albumin, indicating potential therapeutic applications in drug delivery systems (Tang et al., 2005).

Potential Antioxidant Activities

Flavonoids like 6,2',4'-Trimethoxyflavone have been evaluated for their antioxidant activity, with certain flavones showing promising results in scavenging peroxyl radicals. This suggests their possible role in preventing oxidative stress-related diseases (Dugas et al., 2000).

Safety And Hazards

6,2’,4’-Trimethoxyflavone is toxic if swallowed . It is advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFDVDASNSUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350974
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,2',4'-Trimethoxyflavone

CAS RN

720675-90-1
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 720675-90-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
IA Murray, CA Flaveny, BC DiNatale, CR Chairo… - … of Pharmacology and …, 2010 - ASPET
The aryl hydrocarbon receptor (AHR) is regarded as an important homeostatic transcriptional regulator within physiological and pathophysiological processes, including xenobiotic …
Number of citations: 76 jpet.aspetjournals.org
B Ahmad, EP Friar, E Taylor, MS Vohra… - European Journal of …, 2023 - Elsevier
In this study, the anti-obesity effects of 5,7,3′,4′,5-pentamethoxyflavone (PMF) and 6,2′,4′-trimethoxyflavone (TMF) were evaluated through two distinct mechanisms of action: …
Number of citations: 1 www.sciencedirect.com
B Wudtiwai, B Sripanidkulchai, P Kongtawelert… - Journal of Hematology & …, 2011 - Springer
Background Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) induces apoptosis in various tumor cells, but does not affect normal cells or human leukemic cells, such as …
Number of citations: 40 link.springer.com
AM Serban, AH Cabanillas, A Villacampa… - Journal of …, 2019 - Elsevier
Ethnopharmacological relevance T. acutifolius is an endemic species from South America which has been used in traditional medicine since ancient times due to its biological properties…
Number of citations: 8 www.sciencedirect.com
PF Duffney, CE McCarthy, TH Thatcher… - … OF HOST DEFENSE …, 2017 - atsjournals.org
Methods: AhR ligand 6-Formylindolo (3, 2-b) carbazole (FICZ) for 60 min. In some experiments, tobacco smoke particulates were removed from the smoke stream by filtration prior to …
Number of citations: 0 www.atsjournals.org
SH Lee, BH Moon, YH Park, EJ Lee… - Bull. Korean Chem …, 2008 - researchgate.net
Flavones are very common in nature and consist of a large group of plant metabolites. 1, 2 They have biological effects in numerous mammalian cell systems, which have led to interest …
Number of citations: 27 www.researchgate.net
LA Ticona, AM Serban, DA Ticona… - Planta Medica …, 2021 - thieme-connect.com
Tripodanthus acutifolius, commonly known as Jamillo, is an herbal remedy used in traditional Andean medicine to treat joint problems, such as sprains, dislocations, and rheumatic pain…
Number of citations: 2 www.thieme-connect.com
WC Chen, LH Chang… - Journal of …, 2019 - jneuroinflammation.biomedcentral …
The aryl hydrocarbon receptor (AHR) is a ligand-dependent transcription factor activated by environmental agonists and dietary tryptophan metabolites for the immune response and …
SC Lindsey, ET Papoutsakis - Blood, 2011 - Elsevier
1298 Previous microarray analyses (n=3) uncovered evidence that aryl hydrocarbon receptor (AHR) mRNA increased 4–6 fold during megakaryocytic (Mk) differentiation as compared …
Number of citations: 2 www.sciencedirect.com
MS Poormasjedi‐Meibod, S Salimi Elizei… - Journal of cellular …, 2016 - Wiley Online Library
Dermal fibrosis is characterized by a high deposition of extracellular matrix (ECM) and tissue cellularity. Unfortunately all means of treating this condition are unsatisfactory. We have …
Number of citations: 39 onlinelibrary.wiley.com

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